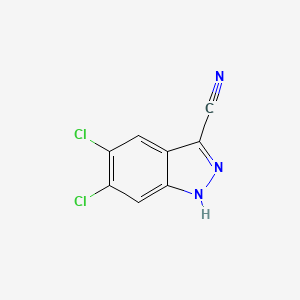

5,6-Dichloro-1H-indazole-3-carbonitrile

Description

Properties

IUPAC Name |

5,6-dichloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYROIGJUKKVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693087 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-39-7 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Dichloro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dichloro-1H-indazole-3-carbonitrile (CAS No. 885278-39-7) is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic indazole core, combined with the versatile reactivity of the nitrile group and the modulating electronic effects of the dichloro substitution, makes it a highly valuable intermediate. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol with mechanistic considerations, an exploration of its chemical reactivity for analog development, and its critical application in the design of targeted therapeutics, particularly protein kinase inhibitors for oncology.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of contemporary drug design.[1] Recognized as a "privileged scaffold," its structure is frequently found in compounds exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[1] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[1] Its utility often stems from its ability to act as a bioisostere of the natural indole nucleus, engaging in crucial hydrogen bonding interactions with protein targets like kinase hinges. A number of commercially successful anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology.[2]

Physicochemical and Structural Properties

This compound is a solid compound at room temperature.[3] The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885278-39-7 | [3] |

| Molecular Formula | C₈H₃Cl₂N₃ | [3] |

| Molecular Weight | 212.04 g/mol | [3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥97% | [3] |

| InChI Key | KPYROIGJUKKVPI-UHFFFAOYSA-N | [3] |

Structural Insights:

-

Indazole Core: Provides a rigid, planar scaffold that serves as an anchor for binding to biological targets. The N-H group at the N1 position is a critical hydrogen bond donor.

-

Dichloro Substitution: The chlorine atoms at the 5- and 6-positions are electron-withdrawing, which modulates the pKa of the N-H proton and the overall electron density of the aromatic system. This substitution pattern can enhance binding affinity and influence metabolic stability.

-

C3-Nitrile Group: This is the primary site for synthetic elaboration. The strong electron-withdrawing nature of the nitrile influences the electronics of the pyrazole ring and provides a versatile chemical handle for conversion into other key functional groups.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-cyanoindazoles is most reliably achieved through the dehydration of the corresponding 3-carboxamide precursor. This method is efficient and high-yielding.

Experimental Protocol: Dehydration of 5,6-Dichloro-1H-indazole-3-carboxamide

This protocol is based on established methods for the conversion of heterocyclic amides to nitriles.[4]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a temperature probe, add 5,6-Dichloro-1H-indazole-3-carboxamide (1.0 equiv).

-

Solvent Addition: Add anhydrous pyridine (5 vol) and anhydrous dichloromethane (5 vol) to the flask. Stir the mixture under a nitrogen atmosphere until a homogenous suspension is formed.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (2.5 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: Trifluoroacetic anhydride is a powerful and effective dehydrating agent. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions. Dichloromethane serves as a co-solvent to ensure solubility.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 10-30 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity for Drug Development

The synthetic value of this compound lies in the versatile reactivity of its nitrile moiety, which serves as a gateway to numerous other functional groups essential for modulating pharmacological activity.[5][6]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding 5,6-dichloro-1H-indazole-3-carboxylic acid [7] or 5,6-dichloro-1H-indazole-3-carboxamide . These functional groups are excellent hydrogen bond acceptors and donors, respectively, and are common in active pharmaceutical ingredients.

-

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a 3-(aminomethyl)-5,6-dichloro-1H-indazole .[6] The resulting primary amine is a key building block for introducing further substituents.

-

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions. For example, reaction with sodium azide can generate the corresponding 5-(5,6-dichloro-1H-indazol-3-yl)-1H-tetrazole , a common bioisostere for a carboxylic acid group in medicinal chemistry.

-

Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis yields ketones, providing a route to introduce diverse R-groups at the 3-position.[8]

Derivatization Pathways Diagram

Caption: Key synthetic transformations of the C3-nitrile group.

Application in Kinase Inhibitor Design

The primary application of this compound is as a core intermediate in the synthesis of protein kinase inhibitors for cancer therapy.[2][9] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[2]

Role as a Hinge-Binding Scaffold: The indazole nucleus is an exemplary "hinge-binder." The N1-H and N2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of adenine (from ATP), allowing it to dock into the ATP-binding pocket of kinases. This interaction effectively blocks the kinase from performing its function, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

The derivatization of the 3-position (originating from the nitrile group) and potential substitution at the N1 position allow for the exploration of chemical space to achieve potency and selectivity for specific kinase targets (e.g., VEGFR, FGFR, EGFR).[1][10]

Conceptual Role in Drug Synthesis

Caption: Role as a core scaffold in kinase inhibitor synthesis.

Expected Analytical Data

Full spectroscopic characterization is essential to confirm the structure and purity of the final compound.[11] While experimental data is proprietary, the expected spectral features are outlined below based on established principles for substituted indazoles.[11][12]

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the N1-H proton (typically >11 ppm in DMSO-d₆).- Two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the H-4 and H-7 protons on the benzene ring. The lack of coupling confirms their para-like relationship relative to each other. |

| ¹³C NMR | - A signal for the nitrile carbon (C≡N) around 115-120 ppm.- Six distinct signals for the aromatic carbons of the bicyclic system, with the two carbons bearing chlorine atoms shifted downfield.- The C3 carbon will also be distinct, influenced by the attached nitrile group. |

| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ characteristic of the C≡N stretch.- A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. |

Safety and Handling Precautions

As with all chlorinated heterocyclic compounds, appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood. Wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult Safety Data Sheets for appropriate materials), safety glasses or goggles, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains.[15]

Conclusion

This compound is more than a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure, versatile reactivity, and proven role as a privileged scaffold provide medicinal chemists with a robust platform for developing next-generation targeted therapies. A thorough understanding of its synthesis, reactivity, and applications is crucial for researchers aiming to innovate in fields like oncology and beyond.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5,6-Dichloro-1H-indazole-3-carboxylic acid | 124459-91-2 [sigmaaldrich.com]

- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. ecolink.com [ecolink.com]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 15. njuajif.org [njuajif.org]

The Strategic Intermediate: A Technical Guide to 5,6-Dichloro-1H-indazole-3-carbonitrile in Modern Drug Discovery

This guide provides an in-depth technical overview of 5,6-dichloro-1H-indazole-3-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, analytical validation, and its significant role as a scaffold for potent kinase inhibitors in oncology and beyond. We will explore the causality behind its synthetic routes and its strategic application in targeting critical signaling pathways implicated in disease.

Core Compound Analysis: this compound

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring.[1] The specific substitutions—two chlorine atoms on the benzene ring and a nitrile group at the 3-position of the indazole core—confer unique chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of targeted therapeutics.[2][3]

Physicochemical Properties

A comprehensive understanding of the compound's fundamental properties is critical for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂N₃ | [2] |

| Molecular Weight | 212.04 g/mol | [3] |

| Appearance | Solid | [2] |

| CAS Number | 885278-39-7 | [2] |

The presence of the electron-withdrawing chlorine and nitrile groups significantly influences the electronic properties of the indazole ring system, impacting its reactivity in further chemical modifications.

Synthesis and Manufacturing: A Protocol for Precision

The synthesis of this compound and its analogs often involves multi-step processes. A common and effective strategy for the introduction of the 3-carbonitrile group is through the cyanation of a 3-halo-indazole precursor. This method is favored for its robustness and the use of less toxic reagents compared to traditional cyanation methods.[4]

Representative Synthesis Protocol: Palladium-Catalyzed Cyanation

This protocol outlines a general, reliable method for the synthesis of a 3-cyano-indazole derivative, which can be adapted for this compound starting from the corresponding 3-iodo-5,6-dichloro-1H-indazole. The use of potassium ferrocyanide as a non-toxic cyanide source is a key advantage of this modern approach.[4]

Step 1: Precursor Preparation The synthesis begins with the appropriately substituted 3-iodo-1H-indazole. This precursor can be prepared from the corresponding indazole through iodination.

Step 2: Cyanation Reaction

-

Reaction Setup: In a four-necked round-bottomed flask equipped with a condenser, thermocouple, and an argon inlet, add 3-iodo-5,6-dichloro-1H-indazole (1 equivalent).

-

Solvent Addition: Add dimethylacetamide (DMAc) to the flask. The solution should be degassed by bubbling with argon for approximately one hour.

-

Catalyst and Reagent Addition: To the solution, add potassium ferrocyanide trihydrate (0.5 equivalents), allylpalladium(II) chloride dimer (catalyst), and Xantphos (ligand).

-

Aqueous Addition: Slowly add degassed water to the reaction mixture.

-

Heating: Heat the reaction mixture to 95 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Workup and Purification

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through celite to remove solid residues.

-

Extraction: The filtrate is then subjected to an aqueous workup. Typically, the product is extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

Caption: Palladium-catalyzed cyanation workflow.

The Indazole Scaffold in Kinase Inhibition: A Privileged Structure

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] this compound serves as a crucial starting material for the synthesis of numerous kinase inhibitors.[2][3]

Targeting Key Oncogenic Pathways

Derivatives of this compound have been instrumental in the development of inhibitors targeting several important kinase families.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The indazole scaffold has been utilized to develop potent FGFR inhibitors.[5]

-

Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in multiple cellular processes, and its inhibition is a therapeutic strategy for diseases including cancer and neurological disorders. Indazole-based compounds have shown significant GSK-3 inhibitory activity.[5]

-

p21-Activated Kinase 1 (PAK1): PAK1 is associated with tumor progression, and 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[7]

-

Polo-like Kinase 4 (PLK4): As a key regulator of cell division, PLK4 is a promising target for anticancer drugs. N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors.[8]

-

FLT3, PDGFRα, and Kit: Amino-indazole derivatives have been designed to target the 'DFG-out' conformation of these kinases, showing potent inhibition.[9]

Caption: Targeting oncogenic kinases with indazole-based inhibitors.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to validate the synthesis of this compound and its derivatives, ensuring their suitability for further research and development. A multi-technique approach is typically employed.

Standard Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-HRMS) are used to determine the molecular weight and elemental composition, confirming the molecular formula.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.

Caption: Analytical workflow for compound validation.

Conclusion and Future Perspectives

This compound stands out as a strategically important intermediate in the landscape of modern drug discovery. Its robust synthesis and the privileged nature of the indazole scaffold provide a fertile ground for the development of novel therapeutics, particularly in oncology. The continued exploration of indazole-based compounds as selective kinase inhibitors holds immense promise for addressing unmet medical needs. As our understanding of cellular signaling pathways deepens, the versatility of this scaffold will undoubtedly be leveraged to design next-generation targeted therapies with enhanced efficacy and reduced side effects.

References

- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

"5,6-Dichloro-1H-indazole-3-carbonitrile" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dichloro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its rigid structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[3] This versatility has led to the development of numerous indazole-containing therapeutic agents with applications ranging from oncology to infectious diseases.[1][3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of two chlorine atoms onto the benzene ring significantly alters the electronic properties of the scaffold, while the carbonitrile group at the 3-position serves as a versatile chemical handle for further synthetic modifications. Understanding the core chemical properties of this molecule is paramount for its effective utilization in the design and synthesis of novel bioactive compounds. This document provides a comprehensive technical overview of its structure, synthesis, spectroscopic signature, reactivity, and potential applications for professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a solid, polycyclic aromatic compound.[5] The core structure consists of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form.[1][2] The key functional groups—two chloro substituents on the carbocyclic ring and a nitrile group on the heterocyclic ring—define its chemical behavior and potential for synthetic elaboration.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 885278-39-7 | [5] |

| Molecular Formula | C₈H₃Cl₂N₃ | [5] |

| Molecular Weight | 212.04 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| InChI | InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13) | [5] |

| InChI Key | KPYROIGJUKKVPI-UHFFFAOYSA-N | [5] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be postulated based on established methods for analogous compounds. The most probable pathway involves the dehydration of a corresponding carboxamide precursor. This transformation is a standard and efficient method for nitrile formation.

A plausible precursor, 5,6-dichloro-1H-indazole-3-carboxylic acid, is commercially available, which can be converted to the intermediate amide.[6] The subsequent dehydration step is critical for yielding the target carbonitrile.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 5,6-Dichloro-1H-indazole-3-carboxylic acid | 124459-91-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 5,6-Dichloro-1H-indazole-3-carbonitrile

Introduction: The Critical Role of Solubility in Advancing Indazole-Based Research

5,6-Dichloro-1H-indazole-3-carbonitrile is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] This specific derivative, featuring dichlorination on the benzene ring and a carbonitrile group, serves as a versatile building block for the synthesis of more complex molecules and potential therapeutic agents.

For researchers and drug development professionals, a thorough understanding of a compound's solubility is not merely a technical detail; it is a foundational pillar upon which successful research is built. Solubility dictates how a compound can be handled, formulated, and, most importantly, how it behaves in biological systems. Poor aqueous solubility is a primary reason for the failure of promising drug candidates, leading to low bioavailability and unreliable results in in vitro assays.[3]

This guide provides a comprehensive technical overview of the solubility of this compound. It is designed to equip researchers with the theoretical knowledge and practical methodologies required to effectively work with this compound, from initial physicochemical characterization to the execution of robust, reproducible solubility experiments. We will delve into the factors governing its solubility, present its known properties, and provide detailed, field-proven protocols for determining both its kinetic and thermodynamic solubility, ensuring scientific integrity and enabling the generation of high-quality, reliable data.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its key physicochemical properties. These parameters provide the basis for predicting its behavior in various solvent systems.

| Property | Value / Prediction | Source | Significance for Solubility |

| Molecular Formula | C₈H₃Cl₂N₃ | [4] | Provides the elemental composition. |

| Molecular Weight | 212.04 g/mol | [4] | Influences diffusion rates as described by the Noyes-Whitney equation. |

| Appearance | Solid | [4] | Indicates that dissolution from a solid state is the primary consideration. |

| Calculated logP | ~2.5 - 3.5 | (Estimated) | A positive logP suggests the compound is lipophilic ("fat-loving") and will likely have low intrinsic solubility in aqueous media and higher solubility in organic solvents. |

| pKa | ~12-14 (indazole N-H) | (Estimated) | The N-H proton of the indazole ring is weakly acidic.[5] At physiological pH (~7.4), the molecule will be predominantly in its neutral, unionized form, which often has lower aqueous solubility.[6] |

Causality Behind Solubility Predictions:

-

Structure and Polarity: The molecule possesses a rigid, aromatic bicyclic system, which is inherently hydrophobic. The two chlorine atoms further increase its lipophilicity. While the nitrile (-C≡N) and indazole nitrogen atoms introduce some polarity, the overall character of the molecule leans towards being non-polar. This structural makeup strongly suggests that its solubility will be poor in polar solvents like water but significantly better in non-polar or strong organic solvents like Dimethyl Sulfoxide (DMSO).[7] The general principle of "like dissolves like" is paramount here.

-

Effect of pH: With an estimated high pKa for the indazole N-H, the compound will remain largely unionized across the physiological pH range of 1.2 to 6.8.[8] Significant increases in aqueous solubility would only be expected at very high pH values (e.g., pH > 12), where deprotonation could occur to form a more soluble indazolate anion. Therefore, for most biological and pharmaceutical applications, pH modulation is not a viable strategy to enhance its solubility.[6]

-

Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is often endothermic (absorbs heat).[3] While this can be a useful factor in a laboratory setting for preparing concentrated solutions, its impact within the constrained temperature range of biological assays (e.g., 37°C) is typically less dramatic.

Experimental Solubility Determination: A Methodological Deep Dive

Determining solubility experimentally is crucial and can be approached in two primary ways: kinetic and thermodynamic measurements. Kinetic solubility is rapid and suited for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization and formulation.[9][10][11]

Kinetic Solubility Assay (High-Throughput Method)

The kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. This method mimics the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks.[12][13]

Protocol: Nephelometric Kinetic Solubility Assay

This protocol uses light scattering (nephelometry) to detect the formation of precipitate.

A. Rationale: The core principle is that a supersaturated solution is created by adding a concentrated DMSO stock to an aqueous buffer. The point at which the compound precipitates out of solution is detected by an increase in light scattering (turbidity). This provides a rapid assessment of solubility under non-equilibrium conditions.[12]

B. Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well or 384-well microplate.

-

Buffer Addition: Rapidly add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to each well to achieve the desired final compound concentration (e.g., 98 µL of buffer for a 1:50 dilution).

-

Mixing and Incubation: Immediately mix the plate on a plate shaker for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[12] This allows time for precipitation to occur.

-

Measurement: Place the microplate into a nephelometer or a plate reader capable of measuring turbidity/light scattering. Record the signal for each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.

Workflow Visualization: Kinetic Solubility Assay

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. The shake-flask method is the universally recognized gold standard for this measurement.[14][15][16]

Protocol: Shake-Flask Method for Thermodynamic Solubility

A. Rationale: This method ensures that the system reaches true thermodynamic equilibrium. By adding an excess of the solid compound to the solvent and agitating it for an extended period, we can be confident that the resulting solution is saturated. Subsequent analysis of the clear supernatant provides the true solubility value.[14] This is critical for pre-formulation and understanding bioavailability.

B. Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be clearly visible. For example, add 1-2 mg of solid to 1 mL of each test solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but for some poorly soluble compounds, 48-72 hours may be necessary.[14][17]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by:

-

Filtration: Using a syringe with a chemically inert filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to avoid any adsorption effects.

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) and carefully collect the supernatant.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Dilute the filtered/centrifuged supernatant with the same solvent used for the calibration curve to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value is the thermodynamic solubility. Report the results in units such as µg/mL or µM.

Workflow Visualization: Thermodynamic Solubility Assay

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Practical Insights and Data Interpretation

While specific experimental data for this compound is not widely published, its physicochemical properties allow for informed recommendations for laboratory use.

-

Stock Solutions: Given its predicted lipophilicity, DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[7] Ensure the compound is completely dissolved before use in any assay.

-

Aqueous Assays: When diluting from a DMSO stock into an aqueous buffer for biological or biochemical assays, be mindful of its low aqueous solubility. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent effects and reduce the risk of the compound precipitating. A kinetic solubility test is highly recommended to determine the maximum workable concentration in your specific assay buffer.

-

Organic Reactions: For chemical synthesis, solubility is likely to be higher in aprotic polar solvents such as DMF and NMP, or chlorinated solvents like dichloromethane (DCM), depending on the reaction conditions.

-

The Noyes-Whitney Equation: The rate of dissolution (dC/dt) is directly proportional to the surface area (A) of the compound and its intrinsic solubility (Cs).[18][19][20] For a compound like this compound, which is a solid with low intrinsic aqueous solubility, the dissolution rate in aqueous media will be slow. This is a key factor for oral drug delivery, as slow dissolution can be the rate-limiting step for absorption.[21]

Conclusion

A comprehensive understanding of solubility is indispensable for any scientist working with this compound. Its chemical structure strongly suggests a lipophilic nature, translating to high solubility in organic solvents like DMSO and predictably poor solubility in aqueous media. This guide provides the theoretical framework and detailed, actionable protocols for researchers to determine both the kinetic and thermodynamic solubility of this compound. By applying these robust methodologies, scientists can generate reliable data to inform experimental design, avoid artifacts from compound precipitation, and ultimately accelerate their research and development efforts in the promising field of indazole-based chemistry.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. who.int [who.int]

- 18. hello-pharma.com [hello-pharma.com]

- 19. pharmacy180.com [pharmacy180.com]

- 20. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 21. uomus.edu.iq [uomus.edu.iq]

A Senior Application Scientist's Perspective on Proactive Safety for Novel Indazole Derivatives

An In-Depth Technical Guide to the Safe Handling of 5,6-Dichloro-1H-indazole-3-carbonitrile

This guide provides a detailed safety framework for handling this compound, a compound of interest for researchers in medicinal chemistry and drug development. Indazole derivatives are known for their wide range of biological activities and are foundational scaffolds in numerous therapeutic agents.[1][2] Given the specific nature of this dichlorinated indazole carbonitrile, which may be used in the synthesis of kinase inhibitors or other targeted therapies, a robust understanding of its potential hazards is paramount.

This document moves beyond a standard safety data sheet (SDS) template. Instead, it offers a risk-based analysis synthesized from data on structurally analogous compounds. In the absence of a dedicated SDS for this exact molecule, this guide establishes a proactive safety protocol grounded in chemical similarity, empowering researchers to manage risks effectively. The core principle is to treat the compound with the caution merited by its most hazardous potential analogues until specific data becomes available.

Inferred Hazard Profile and GHS Classification

A definitive toxicological profile for this compound is not yet established in publicly available literature. However, by examining the safety data for closely related chlorinated indazoles and indazole carbonitriles, we can construct a probable hazard profile. The presence of the dichloro-substituted benzene ring and the reactive carbonitrile group are key features guiding this assessment.

Data from analogues like 5-Chloro-1H-indazole-3-carbonitrile and 5,6-Dichloro-1H-indazole-3-carboxylic acid consistently indicate several key hazards.[3] The consensus points towards acute toxicity if swallowed, significant skin and eye irritation, and potential respiratory irritation.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Inference (Analogue Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] | 1H-Indazol-7-amine, 1-Methyl-1H-indazole-3-carboxylic acid |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][5] | 1H-Indazol-7-amine, 1-Methyl-1H-indazole-3-carboxylic acid |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][5] | 1H-Indazol-7-amine, 1-Methyl-1H-indazole-3-carboxylic acid |

| Acute Toxicity, Inhalation | Category 4 (Assumed) | H332: Harmful if inhaled. | 5-Chloro-1H-indazole-3-carbonitrile |

| Specific target organ toxicity — Single exposure | Category 3 (Assumed) | H335: May cause respiratory irritation.[5] | 1-Methyl-1H-indazole-3-carboxylic acid |

Signal Word: Warning

Hazard Pictograms:

Exposure Control and Personal Protective Equipment (PPE)

The primary goal is to prevent any direct contact with the compound. Engineering controls are the first and most effective line of defense. All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne dust or vapors.

Experimental Workflow: PPE Selection Protocol

The selection of PPE is not a one-size-fits-all approach; it is a systematic process based on the specific tasks being performed. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

Caption: PPE Selection Workflow for Handling the Compound.

-

Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin and Body Protection : A standard flame-resistant laboratory coat is required. For hand protection, wear appropriate chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves for any signs of degradation or puncture before use.[5] Always remove gloves using the proper technique to avoid skin contamination.

-

Respiratory Protection : Under normal working conditions within a fume hood, respiratory protection is not required. However, in the event of a ventilation failure or a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8]

Safe Handling and Storage Protocols

Adherence to good laboratory practice is essential. The causality behind these protocols is the prevention of inadvertent exposure through ingestion, inhalation, or dermal contact.

-

Handling :

-

Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to prevent the dispersion of dust.[4][9]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]

-

Wash hands thoroughly after handling the compound, especially before leaving the laboratory.[4][7]

-

Avoid the formation of dust and aerosols during weighing and transfer.[9]

-

-

Storage :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]

-

Keep the container under an inert gas atmosphere if long-term stability is a concern, although it is noted to be stable under normal conditions.[4][6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

-

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following measures are based on the typical first aid protocols for irritant and acutely toxic chemicals.

Table 2: First-Aid Measures

| Exposure Route | Procedure |

| Ingestion | Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.[4][5] |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention if symptoms occur or persist.[5][7] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][7] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][7] |

Workflow: Accidental Release Response

A spill constitutes a significant exposure risk. The following workflow outlines a safe and systematic response.

Caption: Emergency Response Workflow for Spills.

Physical, Chemical, and Stability Profile

While specific data for this compound is scarce, the properties of related indazole structures provide a useful baseline.

Table 3: Physicochemical and Reactivity Data

| Property | Value / Information | Source / Basis |

| Molecular Formula | C₈H₃Cl₂N₃ | Calculated |

| Molecular Weight | 212.04 g/mol | Calculated |

| Appearance | Likely a solid powder (beige or off-white). | Based on related compounds |

| Stability | Stable under normal storage conditions.[4][6] | Indazole analogues |

| Reactivity | No hazardous reactions under normal processing.[4][6] | Indazole analogues |

| Incompatible Materials | Strong oxidizing agents.[6][7] | Indazole analogues |

| Hazardous Decomposition | Thermal decomposition may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and irritating gases/vapors.[6][7] | Indazole analogues |

Toxicological and Ecological Considerations

-

Toxicology : The toxicological properties have not been fully investigated.[7] However, based on the GHS classification of its analogues, the compound is presumed to be moderately toxic upon single ingestion and an irritant to skin and eyes.[4] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[7]

-

Ecology : Ecological information is not available.[5] It is standard practice to prevent the release of any research chemical into the environment. Do not empty into drains.[7] Disposal must be handled as hazardous waste in accordance with all local, regional, and national regulations.[5][7]

References

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 29646-35-3|5-Chloro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Perspective on Unlocking Therapeutic Potential

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5,6-Dichloro-1H-indazole-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5] This scaffold is a key constituent in numerous clinically approved drugs, including the anti-cancer agents axitinib and pazopanib, which function as potent protein kinase inhibitors.[1][2] The therapeutic success of indazole-based compounds stems from their ability to be chemically modified at various positions, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.[3][4][5] Our subject of interest, this compound, represents a pivotal starting point for the synthesis of novel therapeutic agents. While it is primarily recognized as a key synthetic intermediate, its inherent structural features—the indazole core, halogen substitutions, and a reactive carbonitrile group—suggest a strong potential for biological activity, most likely as a kinase inhibitor.[6] This guide, therefore, presents a comprehensive, experience-driven roadmap for elucidating the mechanism of action of this compound, transforming it from a chemical building block into a well-characterized lead compound.

Part 1: Foundational Hypothesis - Targeting the Kinome

Given the extensive literature on indazole derivatives as potent modulators of protein kinases, our primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.[1][2][7] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The dichloro substitutions on the benzene ring of the indazole scaffold can enhance binding affinity within the ATP-binding pocket of kinases through hydrophobic and halogen-bonding interactions. The carbonitrile group, while often used as a synthetic handle, can also contribute to target engagement.

Proposed High-Level Research Workflow

To systematically investigate our primary hypothesis, we will employ a multi-pronged approach, beginning with broad screening and progressively narrowing our focus to specific targets and pathways. This workflow ensures a thorough and unbiased characterization of the compound's biological activity.

Figure 1: A proposed phased research workflow for elucidating the mechanism of action of this compound.

Part 2: Experimental Protocols for Mechanistic Elucidation

Phase 1: Broad Kinase Profiling

Objective: To identify the primary kinase targets of this compound from a large, unbiased panel of kinases.

Methodology: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Principle: This competition binding assay quantifies the ability of the test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of human kinases (typically >400). The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.

-

Experimental Steps:

-

A diverse panel of human kinases, expressed as DNA-tagged fusion proteins, is used.

-

The test compound is incubated with the kinase panel at a screening concentration of 1 µM or 10 µM.

-

The mixture is passed over an affinity matrix containing the immobilized, broad-spectrum kinase inhibitor ligand.

-

Kinases that are not bound by the test compound will bind to the affinity matrix and be depleted from the solution.

-

The amount of kinase remaining in the supernatant is quantified. A lower signal indicates stronger binding of the test compound to the kinase.

-

-

Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding.

-

Primary Hit Selection: Kinases with a % Control value of <10% are considered strong binders and are selected for further validation.

-

Phase 1 Follow-Up: Dose-Response and IC50 Determination

Objective: To quantify the potency of this compound against the primary hit kinases identified in the initial screen.

Methodology: In Vitro Enzymatic Assay

-

Assay Principle: This assay measures the direct inhibition of the enzymatic activity of the purified kinase. The transfer of phosphate from ATP to a substrate peptide is quantified.

-

Experimental Steps:

-

Purified, active recombinant kinase is incubated with a specific substrate peptide and ATP in a suitable buffer.

-

This compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

The reaction is allowed to proceed for a specified time at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

-

-

Data Analysis: The data are plotted as the percentage of kinase activity versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Parameter | Description |

| Test Compound | This compound |

| Target Kinase(s) | Primary hits from KINOMEscan™ |

| Assay Format | In vitro enzymatic assay (e.g., ADP-Glo™) |

| Concentration Range | 0.01 µM to 100 µM (10-point curve) |

| Primary Endpoint | IC50 value |

Table 1: Key parameters for IC50 determination of this compound against hit kinases.

Phase 2: Cellular Target Engagement

Objective: To confirm that this compound can bind to its target kinase(s) within a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA®)

-

Assay Principle: This method relies on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.

-

Experimental Steps:

-

Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 80-90% confluency.

-

Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or ELISA.

-

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Phase 2 Follow-Up: Downstream Signaling Analysis

Objective: To determine if the engagement of the target kinase by this compound leads to the inhibition of its downstream signaling pathway.

Methodology: Western Blot Analysis of Phosphoproteins

-

Assay Principle: This technique measures the levels of phosphorylated downstream effector proteins, which are direct or indirect substrates of the target kinase.

-

Experimental Steps:

-

Select a cell line with a constitutively active or growth factor-stimulated signaling pathway mediated by the target kinase.

-

Starve the cells (if necessary to reduce basal signaling) and then stimulate with the appropriate growth factor (e.g., VEGF for VEGFR2).

-

Treat the cells with a dose-range of this compound for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for the MAPK pathway) and the total form of the substrate.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

-

Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein. A dose-dependent decrease in the phosphorylation of the downstream substrate indicates effective pathway inhibition.

Figure 2: A hypothetical signaling pathway (VEGFR2) that could be targeted by an indazole-based kinase inhibitor. Western blot analysis would focus on phosphorylated forms of proteins like Akt and ERK.

Part 3: Concluding Remarks and Future Directions

The journey from a synthetic intermediate to a potential drug candidate is a rigorous one, demanding a systematic and evidence-based approach. The experimental framework outlined in this guide provides a robust strategy for elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively validating targets in more physiologically relevant systems, we can build a comprehensive understanding of its biological activity. Positive results from these studies would pave the way for lead optimization, in vivo efficacy studies in animal models, and ultimately, the development of a novel therapeutic agent. The indazole scaffold continues to be a rich source of pharmacological innovation, and a thorough investigation of compounds like this compound is essential to unlocking their full potential.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as a versatile bioisostere and engage in crucial hydrogen bonding interactions, have cemented its role in the design of numerous therapeutic agents.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the fundamental chemistry, synthetic strategies, and profound pharmacological significance of the indazole core. We will explore its presence in FDA-approved drugs, dissect key structure-activity relationships, and provide detailed protocols and mechanistic insights to empower the next generation of indazole-based drug discovery.

The Indazole Core: Physicochemical Properties and Tautomerism

Indazole (or benzopyrazole) is a nitrogen-containing heterocycle that can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[5] The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological contexts.[5][6][7] This stability is attributed to its benzenoid aromatic character, in contrast to the ortho-quinoid nature of the 2H-indazole.[6] The presence and position of the two nitrogen atoms allow the indazole ring to act as both a hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.[8]

Caption: Tautomeric forms of the indazole scaffold.

While rare in nature, a few indazole-containing alkaloids like nigellicine and nigellidine have been isolated from Nigella sativa species.[6][9] However, the scaffold's true impact lies in the vast library of synthetic compounds developed for therapeutic purposes.[7]

Synthetic Strategies: Constructing the Indazole Core

The construction of the indazole ring system is a cornerstone of its application. Methodologies have evolved from classical condensation reactions to modern metal-catalyzed and C-H activation strategies, offering chemists a versatile toolkit. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability and efficiency.

Classical and Modern Synthetic Approaches

A variety of starting materials can be employed to construct the indazole core.[1] Traditional methods often involve intramolecular cyclization reactions. Recent advancements focus on improving regioselectivity, functional group tolerance, and employing more environmentally benign conditions.[6][10]

Key synthetic strategies include:

-

From Arylhydrazones: Oxidative C-N bond formation from readily available arylhydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) provides a practical and efficient metal-free route to 1H-indazoles.[6][7]

-

From o-Haloaryl Compounds: Cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by copper catalysts, is a versatile approach that tolerates a wide range of functional groups.[7]

-

From Azobenzenes: Transition metal-catalyzed reactions, such as those using rhodium(III) or copper, enable the synthesis of 2H-indazoles through C-H activation and annulation of azobenzenes with various coupling partners like aldehydes or sulfoxonium ylides.[7]

-

Metal-Free Syntheses: To avoid potential metal contamination in active pharmaceutical ingredients (APIs), metal-free methods are highly desirable. One such approach involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[6]

Caption: Generalized workflow for indazole core synthesis.

Functionalization of the Indazole Scaffold

Post-synthesis functionalization is critical for tuning the pharmacological properties of indazole derivatives. C-H functionalization has emerged as a powerful tool for late-stage modification, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials.[11] This is particularly valuable for exploring structure-activity relationships (SAR). Key reactions include the regioselective C-3 benzylation or alkylation of 2H-indazoles.[12]

Indazole as a Versatile Bioisostere

A significant reason for the indazole scaffold's success is its role as a bioisostere—a chemical group that can replace another while retaining or improving biological activity.[13] Indazole is frequently used as a bioisosteric replacement for moieties like catechol, phenol, or indole.[4][14]

Causality of Bioisosteric Replacement:

-

Improved Metabolic Stability: Phenolic hydroxyl groups are prone to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability. Replacing a phenol with an indazole can block this metabolic pathway, enhancing the drug's pharmacokinetic profile.[4]

-

Enhanced Binding and Selectivity: The N-H group of the indazole can mimic the hydrogen-bonding capabilities of a phenolic -OH group, preserving key interactions with the target protein.[4]

-

Modulation of Physicochemical Properties: This replacement can alter properties like lipophilicity (LogP) and plasma protein binding, which can be fine-tuned to achieve a desirable ADME (absorption, distribution, metabolism, and excretion) profile.[13]

Caption: Indazole as a bioisostere for a catechol moiety.

Pharmacological Significance and Approved Drugs

The indazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating its wide-ranging therapeutic utility.[1][6] Its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiemetic, antibacterial, and neuroprotective effects.[7][15][16]

| Drug Name (Brand) | Therapeutic Area | Mechanism of Action (Primary Targets) |

| Pazopanib (Votrient) | Oncology | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit)[7][17][18] |

| Niraparib (Zejula) | Oncology | Poly (ADP-ribose) polymerase (PARP) inhibitor[7] |

| Entrectinib (Rozlytrek) | Oncology | Tyrosine Kinase Inhibitor (TrkA/B/C, ROS1, ALK)[7][8] |

| Axitinib (Inlyta) | Oncology | Tyrosine Kinase Inhibitor (VEGFR1-3)[6] |

| Granisetron (Kytril) | Supportive Care | Selective 5-HT3 receptor antagonist (antiemetic)[6][8] |

| Benzydamine (Tantum) | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID)[6][7] |

| Bendazac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID)[6][7] |

| Gandotinib (LY2784544) | Oncology (Investigational) | Janus kinase 2 (JAK2) inhibitor[19][20] |

In-Depth Focus: Indazole in Kinase Inhibition

The indazole scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy.[6][21] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal anchor for inhibitor design.

Case Study: Pazopanib (Votrient)

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[17][18][22]

Mechanism of Action: Pazopanib exerts its anti-cancer effects primarily through the inhibition of angiogenesis—the formation of new blood vessels that tumors need to grow.[23] It potently inhibits key receptor tyrosine kinases involved in this process, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[17][24] By blocking the ATP-binding site of these receptors, Pazopanib prevents their autophosphorylation and downstream signaling, leading to a reduction in tumor vascularization, growth, and metastasis.[24]

Caption: Pazopanib's mechanism of action in cancer cells.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of indazole-based compounds. While specific SAR is target-dependent, some general principles have emerged from extensive research.[7][25][26]

-

N1-Substitution: The N1 position is frequently substituted to modulate pharmacokinetic properties or to introduce vectors that can probe for additional binding interactions outside the primary pharmacophore.

-

C3-Substitution: This position is often critical for activity. Aryl groups at C3 can be essential for inhibitory potency in certain targets.[7]

-

C5 and C6-Substitution: The benzene ring portion of the scaffold provides multiple handles for modification. Substitutions at the C5 and C6 positions are commonly used to fine-tune selectivity, solubility, and metabolic stability.[7][26]

Caption: Key positions on the indazole scaffold for SAR studies.

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

This protocol describes a reliable and metal-free method for synthesizing 1H-indazoles from arylhydrazones, based on established literature.[6][7] This self-validating system relies on standard organic chemistry techniques and characterization methods.

Objective: To synthesize a substituted 1H-indazole via oxidative C-H amination.

Materials:

-

Substituted Arylhydrazone (1.0 mmol, 1.0 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and TLC equipment

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the arylhydrazone (1.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature until the starting material is fully dissolved.

-

Oxidant Addition: In a single portion, add PIFA (1.2 mmol) to the stirred solution. The reaction is often accompanied by a color change.

-

Causality: PIFA is a hypervalent iodine compound that acts as a mild oxidant, facilitating the intramolecular electrophilic cyclization onto the aryl ring to form the N-N and C-N bonds of the indazole core.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours at room temperature.

-

Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Causality: The bicarbonate wash neutralizes the trifluoroacetic acid byproduct from the PIFA reagent. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on several key areas:

-

Novel Synthetic Methods: Development of more efficient, sustainable, and regioselective methods for synthesis and functionalization will remain a priority.[6][12]

-

New Biological Targets: While prominent in oncology, the application of indazole derivatives is expanding to other areas like neurodegenerative diseases, cardiovascular disorders, and infectious diseases.[9][15]

-

Targeted Drug Delivery: Incorporating indazole-based drugs into novel delivery systems to improve efficacy and reduce side effects is an emerging field.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ijsdr.org [ijsdr.org]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pazopanib - Wikipedia [en.wikipedia.org]

- 19. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gandotinib - Wikipedia [en.wikipedia.org]

- 21. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. novartis.com [novartis.com]

- 23. cancerresearchuk.org [cancerresearchuk.org]

- 24. droracle.ai [droracle.ai]

- 25. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

5,6-Dichloro-1H-indazole-3-carbonitrile: A Strategic Intermediate for Novel Therapeutics

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of 5,6-Dichloro-1H-indazole-3-carbonitrile, focusing on its synthetic utility and its pivotal role as a scaffold in the development of targeted therapies, particularly kinase inhibitors. The structure of this document is designed to logically flow from the fundamental chemistry of the core molecule to its complex applications in medicinal chemistry.

Executive Summary

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] this compound emerges as a highly valuable, functionalized intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[3] Its primary application lies in the synthesis of potent kinase inhibitors for oncology, leveraging its structural features to achieve high affinity and selectivity.[3][4] This guide will elucidate the chemical properties that make this compound a strategic building block, detail its application in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, provide exemplary synthetic protocols, and explore its potential in other therapeutic areas.

Part 1: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is found in a variety of pharmacologically active compounds.[1][2] Its structural rigidity and ability to participate in crucial hydrogen bonding interactions make it an ideal anchor for binding to enzyme active sites. Several FDA-approved drugs incorporate this moiety, highlighting its clinical significance. Notable examples include:

-

Pazopanib & Axitinib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[1][5]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[5]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[6]

The prevalence of the indazole core in such a diverse range of successful therapeutics underscores the value of developing novel derivatives, a process for which this compound is an exemplary starting material.

Part 2: Physicochemical Profile and Synthetic Reactivity

This compound is a solid with a molecular weight of 212.04 g/mol and the chemical formula C₈H₃Cl₂N₃.[3] Its true value for a synthetic chemist lies in the strategic placement of its functional groups, which allows for selective and diverse chemical modifications.

| Property | Value | Source |

| CAS Number | 885278-39-7 | [3] |

| Molecular Formula | C₈H₃Cl₂N₃ | [3] |

| Molecular Weight | 212.04 g/mol | [3] |

| Appearance | Solid | [7] |

| Storage | 2-8°C | [3] |

Key Reactive Sites:

-

The Nitrile Group (C3): This versatile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, providing a wide array of functional handles for further elaboration.

-